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Compound of Interest

Compound Name: Selenophen-2-ylboronic Acid
CAS No.: 35133-86-9
Cat. No.: B1301798
Get Quote
. J

CAS Registry Number: 35133-86-9 Chemical Formula: C

H
BO

Se Molecular Weight: 174.85 g/mol [1]

Executive Summary

Selenophen-2-ylboronic acid is a critical organoselenium building block, primarily utilized in
Suzuki-Miyaura cross-coupling to introduce selenophene moieties into conjugated systems for
organic electronics (OPV, OLEDs) and medicinal chemistry.[1][2] Unlike its thiophene
analogues, the presence of the selenium atom introduces unique spectroscopic signatures—
most notably the

Se satellites in NMR and distinct isotopic envelopes in Mass Spectrometry—that serve as
definitive validation markers.[2]
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This guide provides a comprehensive breakdown of the expected spectroscopic data,
supported by synthesis protocols and purification strategies to avoid common pitfalls such as
boroxine formation (dehydration).[2]

Chemical Profile & Handling

o Appearance: Off-white to grey solid.[1]

¢ Solubility: Soluble in DMSO, Methanol, Acetone.[2] Sparingly soluble in non-polar solvents
(Hexanes, CHCI

).[2]

 Stability: Hygroscopic.[1] Prone to protodeboronation under acidic conditions and
dehydration to the trimeric boroxine (anhydride) form upon heating or prolonged storage in
vacuo.[2]

» Storage: Store at 2—8 °C under inert atmosphere (Argon/Nitrogen).

Spectroscopic Analysis: The Core Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d

is the standard solvent.[1][2] It prevents boroxine formation by coordinating with the boron atom
and allows for the observation of the distinct B(OH)

hydroxyl protons.[2]

H NMR (500 MHz, DMSO-d

)

The spectrum is characterized by three aromatic ring protons and a broad boronic acid singlet.

[1][2]
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Shift (
Position Multiplicity Coupling (Hz) Assignment
ppm)
Boronic acid
hydroxyls (2H).
-B(OH) 8.20 — 8.80 brs ) [1][2] Disappears
with D
O shake.
-proton to Se.[2]
H-5 8.15-8.25 od : Most deshielded
ring proton.[1]
H-3 7.60-7.75 dd -proton to Boron.
[2]
-proton to Se
H-4 7.30-7.40 dd/t

(remote from B).

[2]

Diagnostic Insight (The "Pro" Tip): Look for

Se satellites. Selenium-77 has a natural abundance of ~7.6% and a spin of 1/2.[1] In high-
resolution scans, you may observe small satellite peaks flanking the H-3 and H-5 signals with

coupling constants (

or

) ranging from 40 to 50 Hz.[1][2] This confirms the integrity of the C-Se bond.[1]

C NMR (125 MHz, DMSO-d

)

e C-2 (C-B): Not always visible due to Quadrupolar Broadening from

B. If seen, it appears as a broad hump around 140-145 ppm.[1][2]
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e C-5(C-Se): ~135-137 ppm (High intensity).[1][2]
e C-3: ~133-135 ppm.[1]

e C-4:~128-130 ppm.[1][3]

B NMR (160 MHz, DMSO-d

)

e Shift:
28 — 32 ppm (Broad singlet).[1][2]

¢ Note: A shift upfield to ~20 ppm indicates boronate ester formation or tetrahedral
coordination (e.g., with added base/fluoride).[2]

B. Mass Spectrometry (MS)

Mass spectrometry of boronic acids is notoriously tricky due to dehydration.[1][2]
¢ lonization Mode: ESI (Negative Mode) is preferred.[1][2]
e Observed Species:
o [M-H]
: m/z ~173 (Parent ion).
o [M-H
O-H]
: m/z ~155 (Boroxine precursor).[1][2]
o [2M-H
O-H]

: Dimer aggregates often seen in high concentrations.[1]
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« |sotopic Pattern (The Fingerprint): Selenium has a unique isotopic envelope that must be
matched to confirm the product.[2]

o Se (49.6% - Base Peak)[1][2]
o Se (23.7%)[2]

o Se (9.3%)[2]

o Se (8.7%)[2]

o Se (7.6%)[2]

o Validation: The mass spectrum should show a characteristic "spread" of peaks spanning
~6-8 amu, unlike the tight M/M+1 pattern of pure carbon compounds.[1][2]

C. Infrared Spectroscopy (FT-IR)

e O-H Stretch: 3200 — 3500 cm

(Broad, strong).[1][2] Indicates free boronic acid.[1]
e B-O Stretch: 1330 — 1350 cm

(Strong).[1][2]
e C=C/Ring Stretch: 1400 — 1500 cm

[1]

e Se-C Stretch: 700 — 800 cm

(Fingerprint region).[1][2]

Experimental Protocols
Workflow: Synthesis & Characterization

The following Graphviz diagram outlines the logical flow for synthesizing and validating
Selenophen-2-ylboronic acid, highlighting critical decision points.
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Soluble (Rare)
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Purified Solid

A, 1. Lithiation 2. Boron Capture 3. Acid Hydrolysis NMR (DMSO-d6)
. & (n-BuLi, -78°C, THF) (B(OIPr)3 or B(OMe)3) (2M HCl, 0°C) Check B-OH peaks

Insoluble/Impure

Alternative:
MIDA Ester Protection

Click to download full resolution via product page

Caption: Synthesis and validation workflow. MIDA esterification is recommended if the free acid
proves difficult to purify.[2]

Protocol 1: Synthesis of Selenophen-2-ylboronic Acid[1]
[4]

o Lithiation: In a flame-dried flask under Argon, dissolve Selenophene (1.0 eq) in dry THF. Cool
to -78 °C.[1]

o Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.[1][2] Stir for 1 hour at -78 °C.
Note: The solution typically turns yellow.

o Boron Addition: Add Triisopropyl borate (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then
allow to warm to Room Temperature (RT) overnight.

e Hydrolysis: Cool to 0 °C and quench with 2M HCI. Stir for 30 mins.
o Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over Na

SO

. Concentrate gently (do not heat >40 °C to avoid dehydration).

Purification: Recrystallize from Acetonitrile/Water or precipitate with Hexanes.

Protocol 2: NMR Sample Preparation[1][2]

e Goal: Prevent anhydride formation during analysis.
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e Method:

o

Take ~10 mg of the solid.[1]

Dissolve in 0.6 mL DMSO-d

[¢]

[e]

Optional: Add 1 drop of D

O only after the first scan if you need to confirm the exchangeable B-OH protons (they will
disappear).[1][2]

[e]

Run the scan immediately.[1]
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« Isotopic Data (Selenium)
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o IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] "Isotopic
compositions of the elements.”

o Source:[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Selenophen-2-ylboronic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301798/docs#technical-guide-spectroscopic-
characterization-of-selenophen-2-ylboronic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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